N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
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Overview
Description
N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazole ring, a fluorophenyl group, and a carbamothioyl linkage, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The fluorophenyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carbamothioyl linkage by reacting the intermediate with thiocarbamoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The fluorophenyl group may enhance binding affinity to certain proteins, while the carbamothioyl linkage can form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide: Similar structure but with a bromine atom instead of a hydrogen atom at the 3-position.
N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide: Contains a methoxy group at the 3-position of the benzamide ring.
Uniqueness
N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and proteins makes it a valuable compound for research in medicinal chemistry and molecular biology .
Properties
Molecular Formula |
C21H14FN3O2S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H14FN3O2S/c22-15-8-4-7-14(11-15)20-24-17-12-16(9-10-18(17)27-20)23-21(28)25-19(26)13-5-2-1-3-6-13/h1-12H,(H2,23,25,26,28) |
InChI Key |
GSAJWCXFQZRTDJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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